molecular formula C23H26N2O5S B583393 Acepromazine-d6 Maleate CAS No. 1331655-50-5

Acepromazine-d6 Maleate

Cat. No.: B583393
CAS No.: 1331655-50-5
M. Wt: 442.5 g/mol
InChI Key: FQRHOOHLUYHMGG-BTJKTKAUSA-N
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Mechanism of Action

Target of Action

Acepromazine-d6 Maleate primarily targets dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1-receptors), alpha1/alpha2-receptors , and muscarinic (cholinergic) M1/M2-receptors . These receptors play a crucial role in mood regulation, behavior, and various physiological processes.

Mode of Action

This compound acts as an antagonist (blocking agent) on its targets, leading to various effects :

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving dopamine, serotonin, histamine, and acetylcholine neurotransmission . The downstream effects of blocking these pathways include sedation, antiemesis, and a reduction in spontaneous activity .

Pharmacokinetics

The pharmacokinetics of this compound involve several key processes that determine how the drug is absorbed, distributed, metabolized, and eliminated from the body . .

Result of Action

The molecular and cellular effects of this compound’s action include a depressant effect on the central nervous system, causing sedation, muscular relaxation, and a reduction in spontaneous activity . It acts rapidly, exerting a prompt and pronounced calming effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the drug’s effects can vary significantly based on the specific animal, its condition, and other individual factors .

Biochemical Analysis

Biochemical Properties

Acepromazine-d6 Maleate interacts with various biomolecules, including enzymes and proteins. It acts as an antagonist on different post-synaptic receptors, including dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with different receptors, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on different post-synaptic receptors. It binds to these receptors, inhibiting or activating enzymes, and causing changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it is used as a tranquilizer and antiemetic in animals, with the dosage requirement decreasing as the weight of the animal increases .

Preparation Methods

Acepromazine maleate is synthesized through a series of chemical reactions involving phenothiazine derivatives. The standard pharmaceutical preparation involves the reaction of 10-[3-(dimethylamino)propyl]phenothiazine-2-yl methyl ketone with maleic acid to form the maleate salt . The process requires careful control of reaction conditions, including temperature and pH, to ensure high purity and yield. Industrial production methods typically involve large-scale synthesis in controlled environments to maintain consistency and quality .

Chemical Reactions Analysis

Acepromazine maleate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include hydroxyethylpromazine sulfoxide and other phenothiazine derivatives .

Scientific Research Applications

Properties

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRHOOHLUYHMGG-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-00-7 (Parent)
Record name Acepromazine maleate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6047783
Record name Acetopromazine maleate
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Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3598-37-6
Record name Acepromazine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3598-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acepromazine maleate [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acepromazine maleate
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Record name Acetopromazine maleate
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Record name Acepromazine hydrogen maleate
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Record name ACEPROMAZINE MALEATE
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